molecular formula C18H24ClNO B4894445 4-[(4-chloro-1-naphthyl)oxy]-N,N-diethyl-1-butanamine

4-[(4-chloro-1-naphthyl)oxy]-N,N-diethyl-1-butanamine

Cat. No. B4894445
M. Wt: 305.8 g/mol
InChI Key: SMRPMYSYIWTLJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(4-chloro-1-naphthyl)oxy]-N,N-diethyl-1-butanamine, also known as GW501516, is a selective agonist of the peroxisome proliferator-activated receptor delta (PPARδ). It was initially developed as a potential treatment for metabolic and cardiovascular diseases, but it has also gained popularity in the sports and fitness community as a performance-enhancing drug. In

Mechanism of Action

4-[(4-chloro-1-naphthyl)oxy]-N,N-diethyl-1-butanamine works by activating PPARδ, a nuclear receptor that regulates the expression of genes involved in lipid and glucose metabolism, inflammation, and energy expenditure. By activating PPARδ, 4-[(4-chloro-1-naphthyl)oxy]-N,N-diethyl-1-butanamine increases the uptake and utilization of fatty acids by skeletal muscle, leading to increased endurance and fat burning. It also reduces inflammation by inhibiting the expression of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
In animal models, 4-[(4-chloro-1-naphthyl)oxy]-N,N-diethyl-1-butanamine has been shown to increase endurance by up to 70% and reduce body fat by up to 50%. It has also been found to improve lipid profile, reduce inflammation, and increase insulin sensitivity. In human studies, it has been found to improve lipid profile, decrease insulin resistance, and increase HDL cholesterol levels. However, the long-term effects of 4-[(4-chloro-1-naphthyl)oxy]-N,N-diethyl-1-butanamine on human health are not yet fully understood.

Advantages and Limitations for Lab Experiments

4-[(4-chloro-1-naphthyl)oxy]-N,N-diethyl-1-butanamine has several advantages for lab experiments, including its high potency, selectivity, and stability. It is also relatively easy to synthesize and purify. However, its potential toxicity and long-term effects on human health are a limitation, and caution should be exercised when using it in lab experiments.

Future Directions

There are several future directions for research on 4-[(4-chloro-1-naphthyl)oxy]-N,N-diethyl-1-butanamine. One area of interest is its potential role in cancer prevention and treatment, as it has been found to inhibit the growth of several types of cancer cells. Another area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, further research is needed to fully understand the long-term effects of 4-[(4-chloro-1-naphthyl)oxy]-N,N-diethyl-1-butanamine on human health and to develop safer and more effective PPARδ agonists.

Synthesis Methods

4-[(4-chloro-1-naphthyl)oxy]-N,N-diethyl-1-butanamine can be synthesized through a multi-step process involving the reaction of 4-chloro-1-naphthol with diethylamine, followed by the reaction of the resulting product with 1-bromobutane. The final product is then purified through column chromatography. The synthesis method has been described in detail in several research papers.

Scientific Research Applications

4-[(4-chloro-1-naphthyl)oxy]-N,N-diethyl-1-butanamine has been extensively studied for its potential therapeutic applications. It has been shown to improve glucose metabolism, reduce inflammation, and increase endurance in animal models. In human studies, it has been found to improve lipid profile and decrease insulin resistance. 4-[(4-chloro-1-naphthyl)oxy]-N,N-diethyl-1-butanamine has also been investigated for its potential role in cancer prevention and treatment, as well as in the treatment of neurodegenerative diseases.

properties

IUPAC Name

4-(4-chloronaphthalen-1-yl)oxy-N,N-diethylbutan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24ClNO/c1-3-20(4-2)13-7-8-14-21-18-12-11-17(19)15-9-5-6-10-16(15)18/h5-6,9-12H,3-4,7-8,13-14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMRPMYSYIWTLJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCCCOC1=CC=C(C2=CC=CC=C21)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-chloronaphthalen-1-yl)oxy-N,N-diethylbutan-1-amine

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